4-Bromo-N-methyl-3-(trifluoromethyl)benzamide
Overview
Description
Molecular Structure Analysis
The molecular formula of “4-Bromo-N-methyl-3-(trifluoromethyl)benzamide” is C9H7BrF3NO . The molecular weight is 282.06 .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 295.6±40.0 °C . The predicted density is 1.578±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is 12.09±0.70 .Scientific Research Applications
Synthesis and Characterization of Metal Complexes :
- The study by Binzet et al. (2009) discusses the synthesis of 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes, characterized using elemental analyses, FT-IR, and 1H-NMR spectroscopy. The research indicates the potential application of these complexes in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).
Application in Drug Synthesis :
- Wang Cong-zhan (2009) outlines the synthesis of Nilotinib, an antitumor agent, where 5-bromo-3-(trifluoromethyl)phenylamine plays a crucial role in the compound's formation, demonstrating its importance in pharmaceutical synthesis (Wang Cong-zhan, 2009).
Crystal Structure Analysis :
- The work of Suchetan et al. (2016) explores the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo derivatives. This research provides insights into the structural properties of these compounds, which are crucial for material science applications (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Synthesis of Thiourea Derivatives :
- Limban et al. (2011) report on the synthesis of thiourea derivatives, including those with trifluoromethyl phenyl substituents, and their antimicrobial properties. This demonstrates the compound's potential in developing new antimicrobial agents with specific biological activities (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Polymers :
- Hyojung Lee and S. Kim (2002) investigated the synthesis of poly(arylene ether amide)s with trifluoromethyl pendent groups, revealing the application of these compounds in polymer chemistry. Their research shows the importance of these compounds in creating materials with specific properties like solubility and thermal stability (Hyojung Lee & Kim, 2002).
Role in Crystal Packing and Intermolecular Interactions :
- Mondal et al. (2018) studied the role of halogen-involved interactions in crystal packing of trifluoromethyl and halogen-substituted benzamides. This research contributes to our understanding of molecular interactions in solid-state chemistry (Mondal, Shukla, Biswas, & Chopra, 2018).
Inhibitors in Medicinal Chemistry :
- Xu et al. (2006) presented a novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, demonstrating the utility of such compounds in creating inhibitors with potential therapeutic applications (Xu et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been found to target the sphingosine-1-phosphate receptor . This receptor plays a crucial role in the regulation of immune responses and lymphocyte trafficking.
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to be metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
Similar compounds have shown inhibitory activity against various diseases .
Properties
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-14-8(15)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHCVLDSWXSWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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